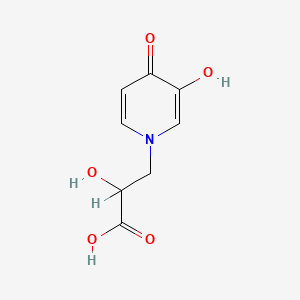
2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid is a complex organic compound that features both hydroxyl and pyridinone functional groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Pyridinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Propanoic Acid Moiety: This can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions might reduce carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could yield alcohols.
科学的研究の応用
2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid could have various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, it might inhibit or activate enzymes by binding to their active sites, or it could interact with receptors to modulate signaling pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-(4-oxopyridin-1(4h)-yl)propanoic acid: Lacks one hydroxyl group compared to the target compound.
3-Hydroxy-4-oxo-1,2,3,4-tetrahydropyridine-2-carboxylic acid: A structurally similar compound with different functional groups.
Uniqueness
The presence of both hydroxyl and pyridinone groups in 2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid might confer unique properties, such as specific binding affinities or reactivity patterns, making it distinct from similar compounds.
特性
CAS番号 |
60343-55-7 |
|---|---|
分子式 |
C8H9NO5 |
分子量 |
199.16 g/mol |
IUPAC名 |
2-hydroxy-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO5/c10-5-1-2-9(3-6(5)11)4-7(12)8(13)14/h1-3,7,11-12H,4H2,(H,13,14) |
InChIキー |
SRHOZDVPWUVWQH-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C(C1=O)O)CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)
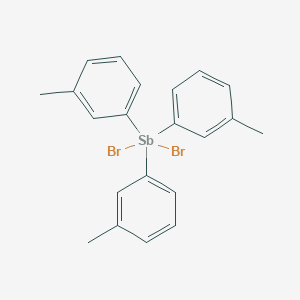

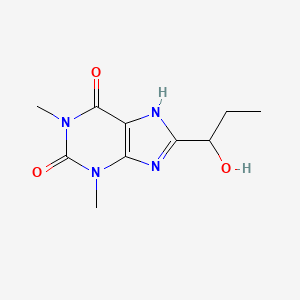
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)

![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)
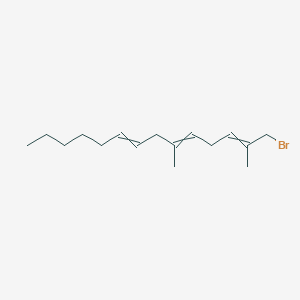
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)
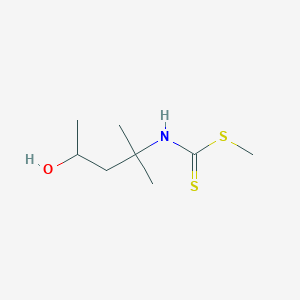
![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
